IAB15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

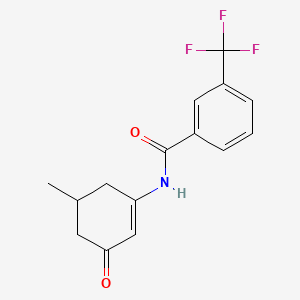

C15H14F3NO2 |

|---|---|

Molecular Weight |

297.27 g/mol |

IUPAC Name |

N-(5-methyl-3-oxocyclohexen-1-yl)-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C15H14F3NO2/c1-9-5-12(8-13(20)6-9)19-14(21)10-3-2-4-11(7-10)15(16,17)18/h2-4,7-9H,5-6H2,1H3,(H,19,21) |

InChI Key |

VRHFJCNAIWFYLN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=CC(=O)C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

What are the latest breakthroughs in [specific field of science e.g., molecular biology]?

The field of molecular biology is in a constant state of rapid evolution, with new discoveries fundamentally altering our understanding of life at the molecular level. This technical guide provides an in-depth exploration of two of the most significant recent breakthroughs: the advent of AlphaFold 3 for predictive structural biology and the elucidation of neural circuits that regulate the immune system. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the core concepts, experimental methodologies, and quantitative data associated with these transformative advances.

AlphaFold 3: Redefining Structural Prediction of Biomolecular Complexes

The ability to accurately predict the three-dimensional structure of proteins and their interactions with other molecules is a cornerstone of modern drug discovery and molecular biology. Google DeepMind's AlphaFold 3 represents a paradigm shift in this area, extending the capabilities of its highly successful predecessor to model a wide range of biomolecules and their interactions with unprecedented accuracy.[1][2]

AlphaFold 3's architecture is a significant advancement, building upon the Evoformer module of AlphaFold 2 and incorporating a diffusion network to generate 3D structures.[3] This innovative approach allows it to predict the structures of proteins, DNA, RNA, and small molecule ligands, as well as their complex interactions.[3] The model takes a list of molecules as input and outputs their joint 3D structure, providing critical insights into how they fit together.[3]

Quantitative Data Presentation

The performance of AlphaFold 3 has been rigorously benchmarked against existing methods, demonstrating a significant improvement in prediction accuracy, particularly for protein-ligand and antibody-antigen interactions.[3] The confidence of these predictions is assessed using several key metrics.

| Metric | Description | Interpretation of High Confidence |

| pLDDT (predicted Local Distance Difference Test) | A per-atom estimate of confidence on a scale of 0-100.[3][4][5][6] | Scores > 90 indicate high confidence in the local atomic positions.[4][6] |

| pTM (predicted Template Modeling score) | A measure of the overall structural similarity between the prediction and the true structure, ranging from 0 to 1.[4][5] | A pTM score > 0.5 suggests the overall fold of the complex is likely correct.[5] |

| ipTM (interface predicted Template Modeling score) | Measures the accuracy of the predicted interfaces between different molecules in a complex, ranging from 0 to 1.[4][5][7] | An ipTM score > 0.8 indicates a high-quality prediction of the interaction interface.[5][7] |

| PAE (Predicted Aligned Error) | An estimate of the error in the relative positions and orientations of pairs of tokens (atoms or groups of atoms).[4][5] | Lower PAE values (closer to 0) indicate higher confidence in the relative positioning of different parts of the structure. |

Experimental Protocol: Predicting a Protein-Ligand Complex using the AlphaFold Server

The following protocol outlines the steps for predicting the structure of a protein in complex with a small molecule ligand using the user-friendly AlphaFold Server.[8][9]

Objective: To generate a 3D structural model of a protein-ligand complex.

Materials:

-

A computer with internet access.

-

The amino acid sequence of the target protein in FASTA format.

-

The canonical name or SMILES string of the ligand.

Procedure:

-

Access the AlphaFold Server: Navigate to the AlphaFold Server website.

-

Input Protein Sequence:

-

In the input field, paste the FASTA sequence of the protein of interest.

-

Alternatively, if you have a multi-chain protein, you can paste a multi-FASTA file, and the server will automatically recognize the separate chains.[9]

-

-

Add a Ligand:

-

Click on the "+ Add molecule" button and select "Ligand".

-

In the ligand input field, you can either type the common name of the molecule (e.g., "ATP") and select it from the dropdown menu, or you can input a SMILES string for the molecule.

-

-

Specify Stoichiometry:

-

If your complex contains multiple copies of the protein or ligand, adjust the "Copies" number accordingly.[9]

-

-

Initiate the Prediction:

-

Once all molecules and their stoichiometries are correctly entered, click the "Predict" button.

-

The server will queue the job and provide an estimated completion time.

-

-

Analyze the Results:

-

Upon completion, the results page will display an interactive 3D viewer of the predicted structure, colored by pLDDT scores to indicate local confidence.[8][9]

-

The page will also show the overall pTM and ipTM scores for the complex.[8][9]

-

A PAE plot will be provided, allowing for a detailed analysis of the confidence in the relative positions of different domains and molecules.[8][9]

-

-

Download the Prediction:

-

The predicted structure can be downloaded in PDB or mmCIF format for further analysis in molecular visualization software.

-

Signaling Pathways and Experimental Workflows

The logical workflow of an AlphaFold 3 prediction can be visualized as follows:

Caption: A high-level workflow of the AlphaFold 3 prediction process.

Neural Regulation of Immunity: A New Frontier in Neuroimmunology

A groundbreaking discovery has revealed a direct neural circuit in the brainstem that actively regulates the body's immune response. This finding fundamentally changes our understanding of the interplay between the nervous and immune systems and opens up new avenues for therapeutic intervention in inflammatory and autoimmune diseases.

Research has shown that the brain can sense and modulate inflammation throughout the body.[10] This regulation is mediated by a specific neural circuit located in the brainstem, which includes the caudal nucleus of the solitary tract (cNST), the vagal complex, and the parabrachial nucleus.[11][12] Sensory information about peripheral inflammation, carried by the vagus nerve, is integrated in the brainstem.[13] In response, the brainstem can then fine-tune the immune response, dialing down pro-inflammatory signals and ramping up anti-inflammatory ones to maintain homeostasis.[10][12]

Quantitative Data Presentation

Optogenetic manipulation of specific neuronal populations within this immunoregulatory circuit has provided quantitative evidence of their causal role in controlling inflammation. The table below summarizes representative data on how neuronal activation can modulate cytokine levels.

| Cytokine | Change upon Optogenetic Stimulation of cNST Neurons | Method of Measurement |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased | ELISA, Quantitative Real-Time PCR |

| Interleukin-1β (IL-1β) | Decreased | ELISA, Quantitative Real-Time PCR[11] |

| Interleukin-6 (IL-6) | Decreased | ELISA, Quantitative Real-Time PCR |

| Anti-inflammatory Cytokines (e.g., IL-10) | Increased | ELISA, Quantitative Real-Time PCR |

Experimental Protocol: Optogenetic Activation of cNST Neurons and Measurement of Cytokine Levels in Mice

This protocol describes a method for investigating the in vivo role of a specific neuronal population in the cNST in regulating systemic inflammation using optogenetics.

Objective: To determine the effect of activating cNST neurons on circulating cytokine levels in a mouse model of inflammation.

Materials:

-

Transgenic mice expressing Cre recombinase under a neuron-specific promoter.

-

Adeno-associated virus (AAV) vector encoding a light-sensitive channelrhodopsin (e.g., AAV-hSyn-DIO-ChR2-mCherry).

-

Stereotaxic surgery setup.

-

Fiber optic cannula and patch cord.

-

Laser for optogenetic stimulation (e.g., 473 nm blue laser).

-

Lipopolysaccharide (LPS) for inducing inflammation.

-

Blood collection supplies.

-

ELISA kits for quantifying cytokines.

Procedure:

-

Stereotactic Virus Injection:

-

Anesthetize the mouse and secure it in a stereotaxic frame.

-

Perform a craniotomy to expose the skull over the brainstem.

-

Using precise coordinates for the cNST, slowly inject the AAV-hSyn-DIO-ChR2-mCherry vector.[14][15] This ensures that only the targeted neurons will express the light-sensitive channel.

-

Implant a fiber optic cannula just above the injection site.

-

Allow several weeks for viral expression and recovery.

-

-

Optogenetic Stimulation:

-

Habituate the mouse to being connected to the fiber optic patch cord.

-

Induce systemic inflammation by intraperitoneal injection of LPS.

-

Connect the implanted cannula to the laser via the patch cord.

-

Deliver blue light stimulation in a predefined pattern (e.g., pulses at a specific frequency and duration) to activate the ChR2-expressing cNST neurons.

-

-

Blood Collection and Cytokine Measurement:

-

At specific time points after LPS injection and optogenetic stimulation, collect blood samples from the mice.

-

Separate the plasma from the blood samples.

-

Use ELISA kits to quantify the concentrations of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the plasma.[16][17]

-

-

Data Analysis:

-

Compare the cytokine levels between mice that received optogenetic stimulation and control groups (e.g., mice injected with a control virus or mice that did not receive light stimulation).

-

Statistically analyze the data to determine the significance of any observed changes in cytokine concentrations.

-

Signaling Pathways and Experimental Workflows

The signaling pathway from the periphery to the brain and back to modulate the immune response, along with the experimental workflow, can be visualized as follows:

Caption: The neuro-immune signaling pathway for inflammation regulation.

Caption: Experimental workflow for optogenetic immunomodulation in vivo.

References

- 1. How to predict structures with AlphaFold - Proteopedia, life in 3D [proteopedia.org]

- 2. AlphaFold 3 and AlphaFold Server | AlphaFold [ebi.ac.uk]

- 3. How to interpret AlphaFold confidence scores? | LifeSciencesHub [lifescienceshub.ai]

- 4. How to assess the quality of AlphaFold 3 predictions | AlphaFold [ebi.ac.uk]

- 5. AlphaFold Server [alphafoldserver.com]

- 6. m.youtube.com [m.youtube.com]

- 7. biorxiv.org [biorxiv.org]

- 8. AlphaFold Server [alphafoldserver.com]

- 9. A step-by-step guide to generating predictions with AlphaFold Server | AlphaFold [ebi.ac.uk]

- 10. Optogenetic control of T cells for immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optogenetic activation of spinal microglia triggers chronic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]

- 13. AlphaFold 3 | SCINet | USDA Scientific Computing Initiative [scinet.usda.gov]

- 14. AAV-mediated gene transfer to the mouse CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Single Injection of an Adeno-Associated Virus Vector into Nuclei with Divergent Connections Results in Widespread Vector Distribution in the Brain and Global Correction of a Neurogenetic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

The Vanguard of Cancer Treatment: An In-depth Guide to Emerging Immunotherapy Research

For Immediate Release

A comprehensive analysis of the evolving landscape of cancer immunotherapy reveals three burgeoning areas of research poised to redefine clinical practice: Adoptive Cell Therapy, particularly Chimeric Antigen Receptor (CAR) T-cell therapy; personalized Cancer Vaccines; and the modulation of the gut Microbiome. This technical guide offers researchers, scientists, and drug development professionals a detailed exploration of these frontiers, complete with experimental protocols and quantitative data to inform and accelerate future research and development.

Adoptive Cell Therapy: Engineering T-Cells for Precision Oncology

Adoptive cell therapy (ACT) represents a paradigm shift in cancer treatment, utilizing the patient's own immune cells to fight malignancies. Among ACT approaches, CAR T-cell therapy has shown remarkable success in treating hematological cancers.[1][2] This therapy involves genetically modifying a patient's T-cells to express chimeric antigen receptors (CARs) that recognize and bind to specific antigens on tumor cells, leading to their destruction.[1]

Core Mechanism of CAR T-Cell Therapy

The fundamental principle of CAR T-cell therapy is to reprogram a patient's T-cells to identify and eliminate cancer cells. This is achieved by introducing a synthetic CAR gene into the T-cells. The CAR is typically composed of an extracellular antigen-binding domain (usually a single-chain variable fragment, scFv), a transmembrane domain, and an intracellular signaling domain that activates the T-cell upon antigen binding.[1] Second-generation CARs, which have demonstrated significant clinical efficacy, incorporate a costimulatory domain (e.g., CD28 or 4-1BB) in addition to the primary signaling domain (CD3ζ), enhancing T-cell proliferation, persistence, and cytotoxic activity.[3]

Upon infusion back into the patient, the engineered CAR T-cells circulate through the body. When a CAR T-cell encounters a cancer cell expressing the target antigen, the CAR binds to it, triggering a signaling cascade that activates the T-cell. This activation leads to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the tumor cell.[1] The activated CAR T-cells also proliferate, creating a larger army of cancer-fighting cells.

Figure 1: CAR T-Cell Activation and Effector Function.

Clinical Efficacy of CAR T-Cell Therapies

The clinical success of CAR T-cell therapy has been most prominent in B-cell malignancies. Several CAR T-cell products have received FDA approval for the treatment of acute lymphoblastic leukemia (ALL), diffuse large B-cell lymphoma (DLBCL), and multiple myeloma.[1][4]

| Therapy (Target Antigen) | Disease | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Reference |

| Tisagenlecleucel (CD19) | Relapsed/Refractory Pediatric ALL | 81% | 60% | [4] |

| Axicabtagene Ciloleucel (CD19) | Relapsed/Refractory Large B-Cell Lymphoma | 72% | 51% | [3] |

| Idecabtagene Vicleucel (BCMA) | Relapsed/Refractory Multiple Myeloma | 73% | 33% | FDA Approval Data |

| Ciltacabtagene Autoleucel (BCMA) | Relapsed/Refractory Multiple Myeloma | 97% | 67% | FDA Approval Data |

Table 1: Clinical Trial Data for FDA-Approved CAR T-Cell Therapies

Experimental Protocol: Manufacturing of CAR T-Cells for Research Use

The production of CAR T-cells is a complex, multi-step process that begins with the collection of a patient's T-cells and ends with the infusion of the engineered cells.[5][6]

-

T-Cell Isolation:

-

T-Cell Activation:

-

Gene Transfer:

-

The CAR-encoding gene is introduced into the activated T-cells.

-

Lentiviral or retroviral vectors are the most common methods for stable gene integration.[5] Electroporation is an emerging non-viral alternative.

-

Cells are incubated with the viral vector at a specific multiplicity of infection (MOI) to ensure efficient transduction.[7]

-

-

Ex Vivo Expansion:

-

Quality Control and Cryopreservation:

-

Throughout the process, quality control tests are performed to assess cell viability, purity, identity, and potency.

-

The final CAR T-cell product is cryopreserved until it is ready to be infused into the patient.[5]

-

References

- 1. Chimeric Antigen Receptor T-Cells: An Overview of Concepts, Applications, Limitations, and Proposed Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancerresearchuk.org [cancerresearchuk.org]

- 3. Frontiers | From bench to bedside: the history and progress of CAR T cell therapy [frontiersin.org]

- 4. CAR T Cells: Engineering Immune Cells to Treat Cancer - NCI [cancer.gov]

- 5. Optimizing Manufacturing Protocols of Chimeric Antigen Receptor T Cells for Improved Anticancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. miltenyibiotec.com [miltenyibiotec.com]

- 8. youtube.com [youtube.com]

Unraveling the Engram: A Technical Guide to Key Unanswered Questions in Memory Consolidation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The transformation of fragile, short-term memories into stable, long-term forms, a process known as memory consolidation, is a cornerstone of neurobiology. This process involves a complex interplay of molecular signaling cascades and structural changes at the synaptic level, ultimately leading to the physical instantiation of a memory trace, or "engram." Despite decades of research, fundamental questions about how memories are selected, stabilized, and integrated into the vast network of the brain remain unanswered. This guide delves into the core challenges and outstanding questions in the field of memory consolidation, providing an overview of the quantitative data, key experimental methodologies, and the intricate signaling pathways that govern this critical cognitive function.

Key Unanswered Questions in Memory Consolidation

The journey from a fleeting experience to an enduring memory is fraught with complexities that continue to challenge neuroscientists. While the general framework of synaptic plasticity and systems consolidation is well-established, the specific mechanisms and regulatory principles are still under intense investigation.

-

The Engram Allocation Problem: How Are Memories Tagged for Storage? A significant question in memory research is how specific populations of neurons are allocated to a particular memory trace.[1] It is known that only a sparse population of neurons encodes a specific memory.[2] For instance, in the dentate gyrus of the hippocampus, as few as 2-4% of granule cells are activated in a given context.[2][3] Similarly, only 10-30% of principal neurons in the lateral amygdala are involved in the auditory fear memory trace.[1] What are the molecular and cellular rules that determine which neurons become part of an engram while their neighbors do not? Is it a stochastic process, or is it governed by the intrinsic excitability of neurons at the time of encoding?

-

Synaptic vs. Systems Consolidation: What is the Nature of the Dialogue? Memory consolidation occurs at two distinct levels: synaptic consolidation, which involves the stabilization of synaptic changes over hours, and systems consolidation, where memories are gradually reorganized across different brain regions over days to years, becoming less dependent on the hippocampus.[4][5] A key unanswered question is how these two processes interact. How do the molecular events at the synapse during early consolidation instruct the large-scale reorganization of the memory trace at the systems level? What are the precise neural mechanisms, such as neural replay during sleep, that facilitate this dialogue between the hippocampus and the neocortex?[5]

-

The Persistence Problem: How are Memories Maintained for a Lifetime? Long-term potentiation (LTP), a persistent strengthening of synapses, is a primary cellular mechanism underlying memory formation.[6] However, the molecular components of the synapse, such as proteins and lipids, are in a constant state of turnover. How, then, can a memory trace be maintained for years or even a lifetime? This question points to the need for a deeper understanding of the structural and molecular mechanisms that confer long-term stability to synaptic changes. It is hypothesized that structural changes, such as the enlargement of dendritic spines and the formation of new synaptic connections, play a crucial role.[7][8]

-

The Role of Immediate-Early Genes: From Activity to Plasticity? The expression of immediate-early genes (IEGs) like Arc/Arg3.1 and c-fos is rapidly induced by neuronal activity and is critical for long-term memory.[9][10] Arc, for example, is involved in the trafficking of AMPA receptors and the regulation of the actin cytoskeleton, both of which are essential for synaptic plasticity.[10][11] However, the precise mechanisms by which these IEGs translate neuronal activity into lasting synaptic changes are not fully understood. How is the expression of different IEGs coordinated to support different forms of plasticity and memory? What are the downstream effectors of these proteins that ultimately lead to the stabilization of the engram?

Quantitative Data in Memory Consolidation

The study of memory consolidation benefits from a range of quantitative measures that help to characterize the underlying processes. The following table summarizes some key quantitative data points in the field.

| Parameter | Value | Brain Region/Context | Source |

| Neuronal Population in Engram | 2-4% of granule cells | Mouse Dentate Gyrus (contextual memory) | [2][3] |

| 10-30% of principal neurons | Rat Lateral Amygdala (auditory fear memory) | [1] | |

| Dendritic Length Density (ρd) | 0.48 μm⁻² | Mouse Occipital Cortex | [12] |

| 0.59 μm⁻² | Rat Hippocampus (CA1) | [12] | |

| 0.47 μm⁻² | Monkey Primary Visual Cortex (V1) | [12] | |

| 0.42 μm⁻² | Human Temporal Cortex | [12] | |

| Adult Neurogenesis Rate | >5000 new neurons/day | Human Hippocampus | [13] |

| Time Course of LTP Phases | Early-LTP (E-LTP) | 1-3 hours | Hippocampus |

| Late-LTP (L-LTP) | >3 hours to months | Hippocampus |

Key Experimental Protocols

The investigation of memory consolidation relies on a sophisticated toolkit of experimental techniques. Below are detailed methodologies for two of the most powerful approaches in the field.

Protocol 1: Optogenetic Manipulation of Memory Engrams

This protocol allows for the labeling and subsequent reactivation of neurons that were active during a specific memory-forming event.[2][14]

Objective: To demonstrate that the artificial reactivation of a specific neuronal ensemble (engram) is sufficient to elicit a memory-related behavior.

Materials:

-

c-fos-tTA transgenic mice.[2]

-

Adeno-associated virus (AAV) vector carrying a tetracycline-responsive element (TRE) driving the expression of a channelrhodopsin (e.g., ChR2) fused to a fluorescent reporter (e.g., EYFP).[2]

-

Doxycycline (Dox) in the animals' diet.

-

Stereotaxic surgery setup.

-

Fiber optic cannula and patch cord.

-

Laser for optogenetic stimulation.

-

Behavioral testing apparatus (e.g., fear conditioning chamber).

Procedure:

-

Viral Injection and Cannula Implantation:

-

Anesthetize a c-fos-tTA mouse and place it in a stereotaxic frame.

-

Inject the AAV9-TRE-ChR2-EYFP virus into the target brain region (e.g., dentate gyrus of the hippocampus).[2]

-

Implant a fiber optic cannula directly above the injection site.

-

Allow the animal to recover for several weeks to ensure robust viral expression.

-

-

Engram Labeling:

-

Maintain the mouse on a Dox diet to suppress ChR2-EYFP expression.

-

To open a window for labeling, remove the Dox from the diet.

-

Expose the mouse to a specific learning event (e.g., contextual fear conditioning in context A). Neurons that are active during this event will express tTA, which will drive the expression of ChR2-EYFP.[2]

-

Return the mouse to the Dox diet to close the labeling window and prevent further expression of the channelrhodopsin.

-

-

Memory Recall Testing:

-

Place the mouse in a neutral context (context B) where it has no prior experience.

-

Connect the fiber optic cannula to a laser via a patch cord.

-

Deliver light stimulation (e.g., blue light for ChR2) to activate the labeled engram cells.

-

Measure the behavioral response (e.g., freezing behavior as a measure of fear memory recall).[3]

-

-

Control Experiments:

-

Perform the same procedure on control groups, such as mice that were not fear-conditioned but received light stimulation, or fear-conditioned mice that were injected with a virus expressing only the fluorescent reporter without the channelrhodopsin.[2]

-

Protocol 2: Induction and Measurement of Long-Term Potentiation (LTP) in Hippocampal Slices

This ex vivo electrophysiological technique is a cornerstone for studying the synaptic mechanisms of memory.[15][16][17]

Objective: To induce and record LTP at synapses in the hippocampus, providing a cellular model of memory formation.

Materials:

-

Rodent (mouse or rat).

-

Vibrating microtome (vibratome).

-

Dissection microscope.

-

Artificial cerebrospinal fluid (ACSF) continuously bubbled with 95% O2 / 5% CO2.

-

Recording chamber for brain slices (submerged or interface type).

-

Glass microelectrodes for stimulation and recording.

-

Micromanipulators.

-

Amplifier and digitizer for electrophysiological recordings.

-

Stimulator for delivering electrical pulses.

-

Data acquisition and analysis software.

Procedure:

-

Hippocampal Slice Preparation:

-

Anesthetize and decapitate the animal.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated ACSF.

-

Isolate the hippocampi and cut transverse slices (typically 300-400 µm thick) using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated ACSF and allow them to recover for at least 1 hour at room temperature or a slightly elevated temperature (e.g., 32°C).[17]

-

-

Electrophysiological Recording:

-

Transfer a single slice to the recording chamber, which is continuously perfused with oxygenated ACSF.

-

Using a microscope and micromanipulators, place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[16]

-

Adjust the stimulation intensity to elicit a baseline fEPSP that is approximately 30-50% of the maximum response.

-

-

LTP Induction:

-

Record a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 pulses at 100 Hz.[17] An alternative is the more physiologically relevant theta-burst stimulation (TBS).[16]

-

-

Post-Induction Recording and Analysis:

-

Continue to record fEPSPs at the baseline frequency for at least 1-2 hours after the HFS.

-

Analyze the data by measuring the slope of the fEPSP. A persistent increase in the fEPSP slope after HFS is indicative of LTP. The magnitude of LTP is typically expressed as the percentage increase in the fEPSP slope relative to the pre-HFS baseline.[15]

-

Visualizing the Molecular Machinery of Memory

The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and an experimental workflow central to memory consolidation research.

Caption: Signaling cascade for late-phase long-term potentiation (L-LTP).

Caption: Experimental workflow for optogenetic memory engram manipulation.

References

- 1. Memory allocation at the neuronal and synaptic levels [bmbreports.org]

- 2. researchgate.net [researchgate.net]

- 3. Optogenetic stimulation of a hippocampal engram activates fear memory recall - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Memory consolidation - Wikipedia [en.wikipedia.org]

- 5. Memory Consolidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long-term potentiation - Wikipedia [en.wikipedia.org]

- 7. Molecular Mechanisms of Synaptic Plasticity Underlying Long-Term Memory Formation - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Arc/Arg3.1: linking gene expression to synaptic plasticity and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arc/Arg3.1 function in long-term synaptic plasticity: Emerging mechanisms and unresolved issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Statistical Traces of Long-Term Memories Stored in Strengths and Patterns of Synaptic Connections | Journal of Neuroscience [jneurosci.org]

- 13. Memory traces of trace memories: neurogenesis, synaptogenesis and awareness - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Identification and optogenetic manipulation of memory engrams in the hippocampus [frontiersin.org]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of an Idea: A Technical Guide to the Historical Development of the Central Dogma of Molecular Biology

Audience: Researchers, scientists, and drug development professionals.

This guide traces the historical and experimental journey that shaped one of the most fundamental principles in molecular biology: the Central Dogma. Originally a simple, linear concept, it has been tested, refined, and expanded over decades of research, revealing a far more intricate and nuanced flow of genetic information. We will explore the key experiments, present the quantitative data that provided the evidence, and visualize the evolving understanding of this core theory.

The Original Postulation: A Unidirectional Flow

The term "Central Dogma" was first coined by Francis Crick in 1958. In its initial form, it was a bold and simple declaration about the flow of genetic information. It posited that information moves from nucleic acids to proteins, and crucially, it cannot flow from protein back to nucleic acid. This established a foundational framework for understanding gene expression. At this stage, the model was based more on logical inference from the known structures of DNA and proteins than on direct experimental evidence for the transfer mechanisms.

The dogma distinguished between three types of information transfer:

-

General Transfers (believed to occur in all cells): DNA → DNA (Replication), DNA → RNA (Transcription), RNA → Protein (Translation).

-

Special Transfers (believed to occur only in specific cases): RNA → RNA, RNA → DNA, DNA → Protein.

-

Unknown Transfers (believed never to occur): Protein → Protein, Protein → RNA, Protein → DNA.

Caption: Crick's original 1958 model of the Central Dogma.

The Search for the Messenger: The Role of RNA

A critical question in the late 1950s was how the genetic information encoded in DNA within the nucleus was transported to the cytoplasm, where protein synthesis occurs. The "messenger hypothesis" proposed the existence of an unstable RNA molecule that acted as a transient copy of a gene.

Key Experiment: The PaJaMo Experiment (1961)

The experiment by Arthur Pardee, François Jacob, and Jacques Monod provided strong evidence for a short-lived messenger. They studied the induction of the β-galactosidase enzyme in E. coli following the transfer of a functional lacI gene into a mutant recipient cell.

Experimental Protocol:

-

Bacterial Strains: An Hfr donor strain of E. coli (possessing functional lacZ and lacI genes) and a recipient F- strain (with non-functional lacZ and lacI genes) were used.

-

Conjugation: The two strains were mixed to allow conjugation, initiating the transfer of the donor's genetic material into the recipient.

-

Induction: At specific time points, the synthesis of the β-galactosidase enzyme was induced by adding an inducer (IPTG).

-

Measurement: The activity of the β-galactosidase enzyme was measured over time using a colorimetric assay (e.g., with ONPG as a substrate).

-

Observation: They observed that the enzyme was synthesized almost immediately after the lacZ gene entered the recipient cell, but this synthesis could be repressed shortly after the corresponding repressor gene (lacI) entered. This indicated the presence of an unstable messenger molecule that was rapidly synthesized and degraded, and a separate, stable repressor molecule.

Caption: Workflow of the PaJaMo experiment demonstrating the messenger hypothesis.

A Challenge to the Dogma: Reverse Transcription

The original dogma stated that information transfer from RNA to DNA was a "special transfer" that was not thought to be a general mechanism. This view was dramatically overturned by the discovery of reverse transcriptase. In 1970, Howard Temin and David Baltimore independently discovered an enzyme in certain RNA viruses (retroviruses) that could synthesize DNA from an RNA template.

Key Experiment: Discovery of Reverse Transcriptase

The key experiments involved incubating purified virions of Rous sarcoma virus (Temin) and Rauscher murine leukemia virus (Baltimore) with the four deoxynucleoside triphosphates (dNTPs), including a radioactively labeled one ([³H]TTP), and observing the incorporation of the label into an acid-insoluble product that was sensitive to DNase but resistant to RNase and protease.

Experimental Protocol:

-

Virus Purification: Retroviruses were purified from infected cell cultures.

-

Permeabilization: The viral envelopes were permeabilized with a non-ionic detergent (e.g., Triton X-100) to allow dNTPs to enter the virion core.

-

Reaction Mixture: The permeabilized virions were incubated in a reaction buffer containing all four dNTPs (dATP, dGTP, dCTP, and TTP), with one being radioactively labeled (e.g., [³H]TTP).

-

Incubation: The mixture was incubated at 37°C for a set period (e.g., 60 minutes).

-

Product Analysis: The reaction was stopped, and the product was precipitated with trichloroacetic acid (TCA). The radioactivity of the acid-insoluble precipitate was measured.

-

Nuclease Digestion: To confirm the product's identity, the precipitate was treated with DNase, RNase, or protease before measurement. The radioactivity was lost only after DNase treatment, confirming the product was DNA.

Quantitative Data Summary:

The table below represents typical results from such an experiment, demonstrating the requirements for the polymerase activity.

| Reaction Condition | [³H]TTP Incorporation (cpm) | Interpretation |

| Complete (All 4 dNTPs) | 25,000 | Robust DNA synthesis occurs. |

| Minus dATP, dCTP, dGTP | 850 | Synthesis requires all four dNTPs. |

| Plus RNase A (pre-incubation) | 1,200 | The template is RNA. |

| Plus DNase (post-incubation) | 950 | The product is DNA. |

| No Virus | 300 | The enzyme is viral in origin. |

This discovery was a paradigm shift, proving that genetic information could, in fact, flow "backward" from RNA to DNA. This updated the Central Dogma to explicitly include this pathway, which is now critical for understanding retroviruses like HIV and for molecular biology tools like RT-PCR.

Caption: The Central Dogma, updated to include Reverse Transcription.

The Modern View: A Complex Web of Information

Decades of subsequent research have revealed an even more complex network of information flow. The Central Dogma remains the core principle, but it is now understood within a broader context that includes many exceptions and additional layers of regulation.

-

Non-coding RNAs (ncRNAs): Many RNA molecules are not translated into protein but have critical regulatory, structural, or catalytic functions (e.g., rRNA, tRNA, siRNA, miRNA). This highlights RNA's central role not just as a messenger, but as a key functional molecule in its own right.

-

Prions: These are infectious agents composed solely of protein. A misfolded prion protein can induce a conformational change in its normally folded counterparts, propagating a disease state. This represents a form of protein-to-protein information transfer, a pathway Crick thought impossible.

-

Epigenetic Inheritance: Modifications to DNA (like methylation) and histone proteins can alter gene expression and be heritably passed down without changing the underlying DNA sequence itself. This represents a layer of information existing "above" the genetic sequence.

Caption: The modern, expanded view of biological information flow.

This historical journey shows that the Central Dogma, while simple in its original form, has been a remarkably robust and productive framework. Its evolution reflects the progress of science itself: a core idea is proposed, rigorously tested by experiment, and refined to accommodate new discoveries, leading to a deeper and more accurate understanding of the complex machinery of life. For drug development, this detailed understanding is critical, as it reveals numerous points of potential therapeutic intervention, from transcription and translation inhibitors to the emerging fields of RNA-based therapies and epigenetic drugs.

The Convergence of Cancer Biology and Immunology: A Technical Guide to Immuno-Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The historic divergence of cancer biology and immunology has given way to a powerful convergence, creating the field of immuno-oncology. This interdisciplinary approach, which harnesses the body's own immune system to fight cancer, has led to revolutionary therapeutic breakthroughs.[1][2] Understanding the intricate connections between these two fields is now paramount for the development of next-generation cancer therapies. This guide provides a technical overview of a cornerstone of immuno-oncology: the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) signaling pathway, a critical immune checkpoint that cancer cells exploit to evade immune destruction.[3][4][5][6]

The PD-1/PD-L1 Immune Checkpoint: A Key Interdisciplinary Axis

Under normal physiological conditions, the immune system can recognize and eliminate cancerous cells.[5] However, tumors can evolve mechanisms to suppress or evade this immune surveillance.[6][7] One of the most significant of these is the upregulation of PD-L1 on the surface of cancer cells.[6]

PD-1 is a receptor expressed on the surface of activated T cells, which are crucial for killing cancerous cells.[6] When PD-L1 on a tumor cell binds to PD-1 on a T cell, it triggers an inhibitory signal that effectively "turns off" the T cell, preventing it from attacking the tumor.[3][4][5] This interaction allows the cancer to grow unchecked by the immune system. The development of immune checkpoint inhibitors, specifically monoclonal antibodies that block the PD-1/PD-L1 interaction, has been a major breakthrough in cancer treatment, restoring the anti-tumor immune response.[4][6][8]

Quantitative Analysis of the PD-1/PD-L1 Axis

The expression of PD-L1 varies significantly across different tumor types and even within a single tumor, a phenomenon known as heterogeneity.[9][10][11] Quantifying PD-L1 expression is a critical step in predicting a patient's potential response to anti-PD-1/PD-L1 therapies.[12]

| Tumor Type | Method | PD-L1 Positivity (Various Cutoffs) | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | IHC (22C3 clone) | 29.6% (Tumor Proportion Score ≥50%) | [12] |

| Melanoma | IHC | 46-50% in responding patients | [13] |

| Diffuse Large B-cell Lymphoma (DLBCL) | IHC | High plasma PD-L1 associated with poor survival | [3] |

| Multiple Tumor Types (Pooled Analysis) | Various | Overall Response Rate (ORR) of 20.21% to inhibitors | [14] |

This table summarizes representative data on PD-L1 expression and response rates. Actual values can vary significantly based on the specific antibody clone, staining platform, and scoring criteria used.[9][11][15]

Therapeutic Intervention: PD-1/PD-L1 Blockade

Monoclonal antibodies that block either PD-1 or PD-L1 have shown significant clinical efficacy across a wide range of cancers.[3][4] These therapies prevent the "off" signal from being delivered to T cells, thereby allowing them to recognize and attack cancer cells.

| Agent | Target | Select Approved Indications | Representative Overall Response Rate (ORR) | Reference |

| Pembrolizumab (Keytruda) | PD-1 | Melanoma, NSCLC, Head and Neck Squamous Cell Carcinoma | 45.2% in high PD-L1 NSCLC | [13][16] |

| Nivolumab (Opdivo) | PD-1 | Melanoma, NSCLC, Renal Cell Carcinoma | 34% recurrence/mortality reduction in adjuvant melanoma | [16][17] |

| Atezolizumab (Tecentriq) | PD-L1 | Urothelial Carcinoma, NSCLC, Triple-Negative Breast Cancer | Varies by indication | [17] |

This table provides a summary of major PD-1/PD-L1 inhibitors. The list of indications and response rates is not exhaustive and continues to expand.

Key Experimental Methodologies

The study of the PD-1/PD-L1 pathway and the broader tumor microenvironment relies on a variety of sophisticated experimental techniques.

Experimental Protocol: Immunohistochemistry (IHC) for PD-L1

Objective: To detect and quantify the expression of PD-L1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Principle: This technique uses a primary antibody that specifically binds to PD-L1. A secondary antibody, linked to an enzyme, then binds to the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the site of antigen expression, which can be visualized under a microscope.

Methodology:

-

Sample Preparation: 4-5 µm thick sections of FFPE tumor tissue are cut and mounted on positively charged slides. The slides are baked to adhere the tissue.[18]

-

Deparaffinization and Rehydration: Slides are incubated in xylene to remove paraffin, followed by a series of graded ethanol washes to rehydrate the tissue.[18]

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a target retrieval solution (e.g., low-pH buffer) at high temperature (e.g., >90°C) to unmask the antigen epitopes.[18]

-

Peroxidase Block: Endogenous peroxidase activity is blocked to prevent non-specific staining.[19]

-

Primary Antibody Incubation: The slides are incubated with a primary antibody specific for PD-L1 (e.g., clones 22C3, 28-8, SP142, or SP263).[15][19]

-

Secondary Antibody and Detection: A linker antibody and a polymer-based detection system conjugated with horseradish peroxidase are sequentially applied.[19]

-

Chromogen Application: A chromogen such as 3,3'-diaminobenzidine (DAB) is added, which produces a brown precipitate in the presence of the enzyme, indicating PD-L1 expression.[19]

-

Counterstaining: The tissue is lightly counterstained with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: The slides are dehydrated through graded ethanol and xylene and then coverslipped for microscopic examination.

-

Scoring: A pathologist scores the percentage of viable tumor cells showing partial or complete membrane staining (Tumor Proportion Score - TPS) or the percentage of tumor area occupied by PD-L1-staining tumor cells and immune cells (Combined Positive Score - CPS).[12]

Experimental Protocol: Flow Cytometry for Immune Cell Profiling

Objective: To identify and quantify different immune cell populations within the tumor microenvironment or peripheral blood.

Principle: Flow cytometry is a laser-based technology that measures the physical and chemical characteristics of cells in a fluid stream. Cells are stained with fluorescently labeled antibodies specific to cell surface or intracellular markers. As the cells pass through the laser, they scatter light and emit fluorescence, which is detected and analyzed to identify different cell populations.

Methodology:

-

Single-Cell Suspension Preparation:

-

Solid Tumors: Tissues are mechanically dissociated and enzymatically digested to release individual cells. The resulting suspension is filtered to remove clumps.[20]

-

Peripheral Blood: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).[21]

-

-

Cell Staining:

-

Cells are washed and resuspended in a staining buffer.

-

A cocktail of fluorescently labeled antibodies targeting specific cell surface markers (e.g., CD3 for T cells, CD8 for cytotoxic T cells, CD4 for helper T cells, CD45 for all leukocytes, and PD-1) is added to the cells.

-

The cells are incubated with the antibodies, typically on ice and protected from light.[21]

-

-

Washing: Excess, unbound antibodies are removed by washing the cells with staining buffer.

-

Data Acquisition: The stained cells are run on a flow cytometer. The instrument measures forward scatter (related to cell size), side scatter (related to cell granularity/complexity), and the fluorescence intensity for each antibody used.

-

Data Analysis:

-

Software is used to "gate" on specific cell populations based on their scatter properties and fluorescence.

-

For example, lymphocytes can be identified based on their forward and side scatter, and then T cells can be further identified as CD3-positive. Within the T cell population, cytotoxic (CD8+) and helper (CD4+) subsets can be distinguished. The expression of PD-1 can then be quantified on these specific T cell subsets.

-

Visualizing the Interdisciplinary Connection

The following diagrams illustrate the core concepts and workflows at the intersection of cancer biology and immunology.

Caption: PD-1/PD-L1 signaling pathway leading to T-cell inhibition.

Caption: Experimental workflow for PD-L1 Immunohistochemistry (IHC).

Caption: Mechanism of action of PD-1/PD-L1 checkpoint inhibitors.

Conclusion

The synergy between cancer biology and immunology has ushered in a new era of cancer treatment. The PD-1/PD-L1 pathway serves as a prime example of this successful interdisciplinary connection, where a fundamental understanding of immune regulation has been translated into life-saving therapies. For drug development professionals, a deep, technical knowledge of these intersecting pathways, along with the quantitative and experimental methods used to study them, is essential for innovating the next generation of immuno-oncology treatments. Continued research at the nexus of these fields holds the promise of even more effective and personalized cancer therapies in the future.

References

- 1. Immunology Research to Fight Cancer and Autoimmunity – Bristol Myers Squibb [bms.com]

- 2. hopkinsmedicine.org [hopkinsmedicine.org]

- 3. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]

- 5. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]

- 6. Cancer immunotherapy and the PD-1/PD-L1 checkpoint pathway | Abcam [abcam.com]

- 7. Immunosuppressive Signaling Pathways as Targeted Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Quantitative Assessment of the Heterogeneity of PD-L1 Expression in Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative Assessment of the Heterogeneity of PD-L1 Expression in Non-small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantifying PD-L1 Expression to Monitor Immune Checkpoint Therapy: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. onclive.com [onclive.com]

- 14. Efficacy of PD-1/PD-L1 blockade monotherapy in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PD-L1 Immunohistochemistry Comparability Study in Real-Life Clinical Samples: Results of Blueprint Phase 2 Project - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Research Status and Outlook of PD-1/PD-L1 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. oncotarget.com [oncotarget.com]

- 18. meridian.allenpress.com [meridian.allenpress.com]

- 19. Development of an Automated PD-L1 Immunohistochemistry (IHC) Assay for Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. clinicallab.com [clinicallab.com]

- 21. research.pasteur.fr [research.pasteur.fr]

Review of foundational principles in [specific field of science e.g., organic chemistry]

This guide provides an in-depth overview of the core principles governing T-cell activation, a critical process in the adaptive immune response. Tailored for researchers, scientists, and drug development professionals, this document details the essential signaling events, quantitative parameters, and key experimental methodologies used to study this fundamental aspect of immunology.

Core Principles of T-Cell Activation

T-cell activation is a tightly regulated process that initiates an adaptive immune response against pathogens and malignant cells. The activation of a naive T-cell requires a multi-signal process to ensure specificity and prevent autoimmunity.

Signal 1: Antigen Recognition The primary signal is delivered through the T-cell receptor (TCR) recognizing a specific antigenic peptide presented by a Major Histocompatibility Complex (MHC) molecule on the surface of an antigen-presenting cell (APC).[1][2][3] CD4+ helper T-cells recognize peptides on MHC class II molecules, while CD8+ cytotoxic T-cells recognize peptides on MHC class I molecules.[4] This initial interaction ensures the high specificity of the immune response.

Signal 2: Co-stimulation For full activation, a T-cell must receive a second, co-stimulatory signal from the APC.[1][2][5] The most prominent co-stimulatory interaction involves the CD28 receptor on the T-cell binding to B7 molecules (CD80/CD86) on the APC.[1][2] This second signal confirms that the antigen is presented in the context of inflammation or danger, preventing T-cell activation against self-antigens. The absence of co-stimulation during TCR engagement can lead to a state of unresponsiveness known as anergy.[5]

Signal 3: Cytokine Signaling Following the first two signals, cytokines in the local environment direct T-cell differentiation into various effector subtypes (e.g., Th1, Th2, Th17). Interleukin-2 (IL-2) is a critical cytokine that promotes T-cell proliferation and survival.[6]

Quantitative Data in T-Cell Activation

The study of T-cell activation relies on the quantification of various cellular and molecular parameters. The following tables summarize key quantitative data relevant to this process.

| Parameter | Typical Value Range | Description |

| T-Cell Population in Human PBMCs | ||

| CD3+ T-Cells | 45 - 70% | Percentage of total Peripheral Blood Mononuclear Cells (PBMCs).[7][8][9] |

| CD4+ T-Cells | 25 - 60% | Percentage of total PBMCs, typically in a 2:1 ratio with CD8+ T-cells.[5][7][8][9] |

| CD8+ T-Cells | 5 - 30% | Percentage of total PBMCs.[7][8][9] |

| TCR-pMHC Binding Affinity | ||

| Dissociation Constant (KD) | 1 - 100 µM | The typical affinity range for TCR binding to its peptide-MHC ligand is in the micromolar range, which is considered relatively weak.[4][10][11] |

| High-Affinity Engineered TCRs | < 1 µM (nM range) | Engineered TCRs used in immunotherapies can have significantly higher affinities.[4][11] |

| Cytokine Production Post-Activation (In Vitro) | ||

| Interleukin-2 (IL-2) | 50 - 500 IU/mL | Optimal concentrations for in vitro T-cell expansion.[6][12] Higher concentrations do not always lead to significantly more expansion.[6] |

| Interferon-gamma (IFN-γ) | 100 - 5000 pg/mL | Concentration in cell culture supernatants after stimulation, highly variable depending on donor and stimulus. |

Key Signaling Pathways

Upon successful antigen recognition and co-stimulation, a cascade of intracellular signaling events is initiated within the T-cell, leading to cellular activation, proliferation, and differentiation.

T-Cell Receptor (TCR) Signaling Pathway

Engagement of the TCR-CD3 complex with a pMHC molecule triggers the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 cytoplasmic tails by the kinase Lck. This creates docking sites for another kinase, ZAP-70, which is subsequently activated.[7] ZAP-70 then phosphorylates several downstream adaptor proteins, including LAT and SLP-76, leading to the activation of multiple signaling cascades, such as the PLCγ1 pathway, which results in calcium flux and activation of transcription factors like NFAT.[7]

CD28 Co-stimulatory Pathway

The binding of CD28 to CD80/CD86 initiates a separate signaling cascade that synergizes with TCR signaling. A key event is the recruitment and activation of Phosphoinositide 3-kinase (PI3K).[13] PI3K activation leads to the production of PIP3, which serves as a docking site for proteins with PH domains, such as Akt and PDK1. This pathway is crucial for promoting cell survival, metabolism, and proliferation, partly through the activation of the mTOR pathway and by enhancing the stability of IL-2 mRNA.[13][14]

Experimental Protocols

Several key experimental techniques are routinely used to measure the outcomes of T-cell activation, including proliferation, cytokine production, and the expression of activation markers.

T-Cell Proliferation Assay (CFSE-based)

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is progressively diluted with each cell division, allowing for the tracking of cell proliferation via flow cytometry.[2][15]

Methodology:

-

Cell Preparation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Labeling:

-

Resuspend 10-20 million cells/mL in 0.1% FBS/PBS.

-

Add CFSE to a final concentration of 1-5 µM. Vortex gently and incubate for 8-10 minutes at room temperature, protected from light.[16]

-

Stop the reaction by adding an equal volume of cold, 100% FBS and incubate for 5-10 minutes on ice to allow for efflux of unbound dye.[16]

-

Wash the cells three times with complete RPMI medium to remove excess CFSE.

-

-

Cell Culture and Stimulation:

-

Flow Cytometry Analysis:

-

Harvest cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8).

-

Acquire data on a flow cytometer, using the 488 nm laser for CFSE excitation.

-

Analyze the CFSE histogram of the gated T-cell populations. Each peak of decreasing fluorescence intensity represents a successive generation of divided cells.

-

Cytokine Quantification (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay for quantifying secreted proteins, such as IFN-γ, in cell culture supernatants.

Methodology (Sandwich ELISA):

-

Plate Coating: Coat a 96-well high-binding plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add cell culture supernatants and a serial dilution of a known standard to the wells. Incubate for 2 hours at room temperature.[17]

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1 hour at room temperature.[17]

-

Enzyme Conjugate: Wash the plate and add Streptavidin-Horseradish Peroxidase (SA-HRP). Incubate for 30 minutes at room temperature.[1]

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). A color change will develop in proportion to the amount of cytokine bound.

-

Stopping Reaction & Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.

-

Quantification: Generate a standard curve from the known standards and calculate the concentration of the cytokine in the samples.

Intracellular Cytokine Staining (Flow Cytometry)

This method allows for the identification and quantification of cytokine-producing cells at a single-cell level.

Methodology:

-

Cell Stimulation: Stimulate PBMCs (e.g., with PMA and Ionomycin or specific antigen) for 4-6 hours. In the final hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines within the cell.[18]

-

Surface Staining: Harvest the cells and stain for cell surface markers (e.g., CD4, CD8) with fluorescently-conjugated antibodies. This is typically done on live cells before fixation.[18]

-

Fixation: Wash the cells and resuspend them in a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature to cross-link proteins and preserve cell morphology.[13]

-

Permeabilization: Wash the cells and resuspend them in a permeabilization buffer (e.g., containing saponin or Triton X-100). This allows antibodies to access intracellular targets.[13][19]

-

Intracellular Staining: Add a fluorescently-conjugated antibody specific for the intracellular cytokine of interest (e.g., anti-human IFN-γ) to the permeabilized cells. Incubate for 30 minutes at room temperature in the dark.

-

Washing and Analysis: Wash the cells to remove unbound antibody and resuspend them in FACS buffer for analysis on a flow cytometer.

Experimental Workflow

The following diagram illustrates a typical workflow for studying T-cell activation in vitro.

References

- 1. stemcell.com [stemcell.com]

- 2. agilent.com [agilent.com]

- 3. Structure-based prediction of T cell receptor:peptide-MHC interactions | eLife [elifesciences.org]

- 4. Evaluation of TCR-pMHC affinity and its implications for T cell responsiveness | Quality Assistance [quality-assistance.com]

- 5. Peripheral Blood Mononuclear Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Optimizing interleukin-2 concentration, seeding density and bead-to-cell ratio of T-cell expansion for adoptive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sanguinebio.com [sanguinebio.com]

- 8. miltenyibiotec.com [miltenyibiotec.com]

- 9. miltenyibiotec.com [miltenyibiotec.com]

- 10. HIGH-AFFINITY T CELL RECEPTOR DIFFERENTIATES COGNATE PEPTIDE-MHC AND ALTERED PEPTIDE LIGANDS WITH DISTINCT KINETICS AND THERMODYNAMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interplay between T Cell Receptor Binding Kinetics and the Level of Cognate Peptide Presented by Major Histocompatibility Complexes Governs CD8+ T Cell Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Intracellular Cytokine Staining Protocol [anilocus.com]

- 14. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bu.edu [bu.edu]

- 17. bdbiosciences.com [bdbiosciences.com]

- 18. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 19. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]

Impact of [a specific technology] on [a scientific field]

An In-Depth Technical Guide to the Impact of CRISPR-Cas9 on Cancer Immunotherapy

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of the CRISPR-Cas9 gene-editing technology has initiated a paradigm shift in cancer immunotherapy, offering unprecedented precision and versatility in reprogramming immune cells to combat malignancies.[1][2] This technical guide provides a comprehensive overview of the core applications of CRISPR-Cas9 in the field, with a particular focus on enhancing Adoptive Cell Therapy (ACT), such as Chimeric Antigen Receptor (CAR) T-cell therapy. We will delve into the detailed methodologies for key experiments, present quantitative data from pivotal preclinical and clinical studies, and visualize complex biological pathways and experimental workflows to provide a thorough understanding of this transformative technology's impact.

Introduction: Revolutionizing T-Cell Engineering

Cancer immunotherapy harnesses the body's immune system to fight cancer.[2] Adoptive cell therapies, where immune cells are engineered to recognize and attack tumor cells, have shown remarkable success, particularly in hematological cancers.[3][4] However, challenges such as T-cell exhaustion, the immunosuppressive tumor microenvironment (TME), and limitations in autologous T-cell manufacturing have hindered broader efficacy, especially against solid tumors.[4][5]

The CRISPR-Cas9 system, a powerful and adaptable genome-editing tool, provides a robust platform to address these challenges.[1][3] By enabling precise gene knockouts, knock-ins, and multiplexed edits, CRISPR-Cas9 is being used to create next-generation therapeutic immune cells with enhanced potency, persistence, and safety.[4][6] Key applications include disrupting immune checkpoint pathways, generating "universal" allogeneic T-cells, and identifying novel therapeutic targets through large-scale genetic screens.[3][4][7]

Core Applications of CRISPR-Cas9 in Cancer Immunotherapy

Enhancing CAR T-Cell Potency by Disrupting Inhibitory Pathways

A primary strategy for improving T-cell function is the elimination of inhibitory signals that lead to T-cell exhaustion. The Programmed cell death protein 1 (PD-1) is a key immune checkpoint receptor on activated T-cells that, when engaged by its ligand (PD-L1) on tumor cells, suppresses T-cell activity.

CRISPR-Cas9 can be used to knock out the gene encoding PD-1 (PDCD1) in T-cells before their administration to patients.[8] This renders the engineered T-cells resistant to the immunosuppressive signals from the tumor, enhancing their anti-tumor activity and persistence.[8][9][10] Preclinical studies have consistently shown that PD-1 knockout in CAR-T cells leads to improved clearance of tumor xenografts in animal models.[8]

Creating Universal "Off-the-Shelf" Allogeneic CAR T-Cells

Current CAR-T therapies are autologous, meaning they are manufactured on a patient-by-patient basis, which is time-consuming and expensive.[6] Using T-cells from healthy donors (allogeneic) could create "off-the-shelf" therapies. However, this approach carries the risk of Graft-versus-Host Disease (GvHD), where the donor T-cells attack the recipient's tissues, and rejection of the CAR-T cells by the host's immune system.

CRISPR-Cas9 enables the creation of universal CAR-T cells by simultaneously knocking out the endogenous T-cell receptor (TCR) and the Beta-2 microglobulin (B2M) gene, which is essential for the expression of Major Histocompatibility Complex (MHC) class I molecules.[9][11] Disrupting the TCR prevents GvHD, while eliminating MHC class I expression helps the CAR-T cells evade rejection by the host's immune system.[9]

Discovery of Novel Immunotherapy Targets via CRISPR Screens

Genome-wide CRISPR screens are a powerful tool for identifying novel genes that regulate the interaction between immune cells and cancer cells.[7][12] In these screens, a library of guide RNAs targeting thousands of genes is introduced into cancer cells or immune cells. By observing which gene knockouts make cancer cells more susceptible to T-cell killing, or which knockouts enhance T-cell function, researchers can uncover new therapeutic targets.[7][13] This approach has already identified novel regulators of antigen presentation and cytokine signaling as promising targets to overcome resistance to existing immunotherapies.[7]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative outcomes from studies utilizing CRISPR-Cas9-engineered immune cells.

Table 1: Preclinical Efficacy of CRISPR-Edited CAR-T Cells

| Target Gene(s) Disrupted | Cancer Model | Key Finding | Outcome Metric | Result | Reference |

| PDCD1 (PD-1) | Human Glioblastoma (in vitro) | Enhanced cytotoxicity of CAR-T cells | Increased cancer cell death | Statistically significant increase in lysis of PD-L1+ tumor cells | |

| PDCD1 (PD-1) | Tumor Xenografts (in vivo) | Increased anti-tumor efficacy | Enhanced tumor clearance | Significantly improved survival and reduced tumor volume | [8] |

| CD70 | Multiple Antigens (in vitro) | Improved potency and persistence | Increased CAR-T cell function | CD70 knockout performed better than other checkpoint knockouts | [14] |

| TRAC, B2M | Acute Myeloid Leukemia (in vivo) | Eradication of tumors by allogeneic CAR-T cells | Tumor eradication | AML tumors eradicated without long-term myelosuppression | [11] |

Table 2: Clinical Trial Data for CRISPR-Edited T-Cells

| Study Identifier | Cancer Type | CRISPR Edits | Number of Patients | Key Findings & Outcomes | Reference |

| First-in-human Phase I (UPenn) | Refractory Cancers (Myeloma, Sarcoma) | TRAC, TRBC, PDCD1 Knockout; NY-ESO-1 TCR Knock-in | 3 | Feasibility & Safety: Multiplex editing was safe and feasible. Persistence: Engineered T-cells persisted for up to 9 months. Clinical Response: Tumors stabilized in some patients, but disease progression occurred. | [8][15][16] |

| PACT Pharma Phase I | Solid Tumors (Colon, Breast, Lung) | Patient-specific TCR knock-in | 16 | Safety: Minimal and manageable side effects. Clinical Response: Tumors stabilized in 5 of 16 patients. | [17] |

| CARBON Trial (CTX110) | Relapsed/Refractory B-cell Malignancies | Allogeneic CAR-T targeting CD19 | N/A | Efficacy: Positive results reported from the Phase 1 trial. | [11] |

Experimental Protocols

Protocol: CRISPR-Cas9 Mediated Knockout of PDCD1 in Human Primary T-Cells

This protocol provides a representative methodology for generating PD-1 knockout T-cells using Cas9 ribonucleoprotein (RNP) delivery, which has been shown to be efficient in primary human T-cells.[18]

1. T-Cell Isolation and Activation: a. Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor's blood using density gradient centrifugation. b. Isolate primary T-cells from PBMCs using a negative selection kit (e.g., EasySep™ Human T Cell Isolation Kit).[19] c. Activate isolated T-cells using anti-CD3/CD28 magnetic beads at a 1:1 bead-to-cell ratio in T-cell culture medium supplemented with IL-2. d. Culture the cells at 37°C and 5% CO₂ for 2-3 days. Activation can be confirmed by observing cell clustering and expression of activation markers.[19][20]

2. Preparation of Cas9 Ribonucleoprotein (RNP) Complex: a. Synthesize or procure a chemically modified single guide RNA (sgRNA) targeting an early exon of the PDCD1 gene. b. Resuspend lyophilized sgRNA in RNase-free buffer. c. Mix recombinant Cas9 protein (e.g., TrueCut Cas9 Protein v2) with the sgRNA at a 1:1 molar ratio.[21] d. Incubate the mixture at room temperature for 10-20 minutes to allow the formation of the RNP complex.[21]

3. Electroporation of T-Cells with RNP Complex: a. After 2-3 days of activation, harvest the T-cells and wash them to remove beads and culture medium. b. Resuspend 1-2 million T-cells in an electroporation buffer. c. Add the pre-formed Cas9 RNP complex to the cell suspension. d. Electroporate the cells using a system like the Neon™ Transfection System with a pre-optimized pulse protocol (e.g., 1600 V, 10 ms, 3 pulses).[21] e. Immediately transfer the electroporated cells into a pre-warmed culture plate containing fresh T-cell medium with IL-2.[21]

4. Post-Electroporation Culture and Validation: a. Culture the cells for 48-72 hours. b. Validation of Knockout Efficiency: i. Flow Cytometry: Stain a sample of cells with an anti-PD-1 antibody to quantify the loss of surface protein expression. Compare with a non-electroporated control.[18][20] ii. Genomic Analysis: Extract genomic DNA from a cell sample. Use a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or sequencing to detect the presence of insertions/deletions (indels) at the target locus.[20]

5. Functional Assay: a. Co-culture the PD-1 knockout T-cells with a cancer cell line that expresses PD-L1. b. Use a control group of unedited T-cells. c. Measure the cytotoxic activity of the T-cells against the cancer cells using a chromium release assay or similar cytotoxicity assay. An increase in cancer cell lysis by the PD-1 knockout T-cells indicates enhanced function.[19][22]

Visualizations: Pathways and Workflows

Diagram 1: Simplified PD-1/PD-L1 Immune Checkpoint Pathway

Caption: CRISPR-Cas9 knockout of the PD-1 receptor prevents inhibitory signaling, enhancing T-cell function.

Diagram 2: Experimental Workflow for Generating CRISPR-Enhanced CAR-T Cells

Caption: A streamlined workflow for producing gene-edited CAR-T cells for adoptive cell therapy.

Diagram 3: Logic of Creating Universal Allogeneic CAR-T Cells

Caption: Multiplex CRISPR editing to prevent GvHD and host rejection in allogeneic CAR-T therapy.

Conclusion and Future Outlook

CRISPR-Cas9 has unequivocally emerged as a cornerstone technology for advancing cancer immunotherapy.[1][3] Its ability to precisely edit the genome of immune cells is overcoming critical barriers that have limited the efficacy of treatments like CAR-T cell therapy.[5][9] The generation of T-cells resistant to exhaustion, the development of universal allogeneic therapies, and the discovery of new therapeutic targets are just the beginning.

While the initial clinical data demonstrates safety and feasibility, further research is required to optimize editing efficiency and long-term persistence of engineered cells.[6] The combination of CRISPR with other emerging technologies, such as base and prime editing, promises even more sophisticated control over T-cell fate and function.[6] As this technology matures, CRISPR-engineered immune cells are poised to become a mainstream, potent, and more accessible therapeutic modality for a wider range of cancers.

References

- 1. Applications and advances of CRISPR-Cas9 in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review on CRISPR-Cas9 and its role in cancer immunotherapy | European Journal of Biological Research [journals.tmkarpinski.com]

- 3. Frontiers | CRISPR/Cas9 Gene-Editing in Cancer Immunotherapy: Promoting the Present Revolution in Cancer Therapy and Exploring More [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. CRISPR/Cas9: A Powerful Strategy to Improve CAR-T Cell Persistence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Better living through chemistry: CRISPR/Cas engineered T cells for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CRISPR Screens to Identify Regulators of Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CRISPR-engineered T cells in patients with refractory cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CRISPR/Cas9: A Powerful Strategy to Improve CAR-T Cell Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Application of CRISPR/Cas9 Technology for Cancer Immunotherapy: Current Status and Problems [frontiersin.org]

- 11. cgtlive.com [cgtlive.com]

- 12. twistbioscience.com [twistbioscience.com]

- 13. Novel CRISPR-Cas9 screening enables discovery of new targets to aid cancer immunotherapy - ecancer [ecancer.org]

- 14. CRISPR Therapeutics Presents Preclinical Data… | CRISPR Therapeutics [crisprtx.com]

- 15. researchgate.net [researchgate.net]

- 16. CRISPR-engineered T cells in patients with refractory cancer - BSGCT [bsgct.org]

- 17. inverse.com [inverse.com]

- 18. pnas.org [pnas.org]

- 19. corning.com [corning.com]

- 20. researchgate.net [researchgate.net]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. CRISPRCas9-mediated PD-1 Knock-out In Human Primary T Cells Shows Enhanced Cytotoxicity Against Cancer Cells [cellandgene.com]

Future Directions in CAR T-Cell Research: A Technical Guide for Advanced Cancer Immunotherapy

Introduction

Chimeric Antigen Receptor (CAR) T-cell therapy has emerged as a transformative treatment for hematological malignancies, achieving remarkable success where traditional therapies have failed.[1][2][3] This innovative approach involves genetically modifying a patient's own T-cells to express CARs that recognize and eliminate cancer cells.[4] Despite its success in blood cancers, the application of CAR T-cell therapy to solid tumors has been met with significant challenges, including the immunosuppressive tumor microenvironment (TME), antigen heterogeneity, and limited T-cell persistence.[2][3][5] This technical guide provides an in-depth overview of the future directions of CAR T-cell research, focusing on next-generation strategies to overcome current limitations and expand the therapeutic reach of this promising immunotherapy. We will delve into novel CAR designs, combination therapies, and innovative manufacturing processes, presenting quantitative data, detailed experimental protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Key Future Research Directions

The next wave of CAR T-cell therapy is focused on enhancing efficacy against solid tumors, improving safety profiles, and increasing accessibility. Key areas of innovation include:

-

"Armored" CAR T-Cells: To counteract the immunosuppressive TME, researchers are engineering CAR T-cells to secrete immunomodulatory molecules, such as cytokines (e.g., IL-12, IL-15, IL-18) or checkpoint inhibitors.[2][5] These "armored" CARs can reshape the tumor landscape, promoting a more robust and sustained anti-tumor immune response.

-

Multi-Antigen Targeting: To address tumor antigen escape, where cancer cells downregulate the target antigen to evade CAR T-cell recognition, dual- and tandem-CAR designs are being developed.[6][7] These constructs can recognize two or more tumor-associated antigens simultaneously, reducing the likelihood of relapse due to antigen loss.

-

Logic-Gated CARs: To improve safety and minimize "on-target, off-tumor" toxicities, where CAR T-cells attack healthy tissues that express the target antigen at low levels, logic-gated CARs are being explored. These designs require the presence of two distinct antigens on the target cell for full activation, thereby increasing the specificity of the anti-tumor response.

-

Allogeneic "Off-the-Shelf" CAR T-Cells: Current autologous CAR T-cell manufacturing is a complex and lengthy process.[8] The development of allogeneic CAR T-cells from healthy donor T-cells could provide an "off-the-shelf" product, significantly reducing cost and waiting times for patients. Gene-editing technologies like CRISPR-Cas9 are being utilized to overcome the challenges of allogeneic T-cell rejection.

-

Modulating the Tumor Microenvironment: Strategies to overcome the physical and chemical barriers of the TME are a major focus. This includes engineering CAR T-cells to express enzymes that degrade the extracellular matrix or to be resistant to inhibitory signals within the tumor. Combination therapies with radiotherapy or chemotherapy are also being investigated to enhance CAR T-cell infiltration and function.[3]

Quantitative Data from Clinical Trials of Next-Generation CAR T-Cell Therapies

The following tables summarize recent clinical trial data for emerging CAR T-cell therapies in solid tumors, highlighting the objective response rates (ORR) and disease control rates (DCR).

| Target Antigen | Cancer Type | CAR T-Cell Therapy | Phase | Number of Patients | ORR (%) | DCR (%) | Key Findings | Citation |